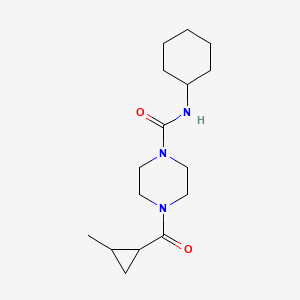
N-(3,3-dimethylbutan-2-yl)-N,1-dimethylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,3-dimethylbutan-2-yl)-N,1-dimethylpyrazole-4-carboxamide, also known as DMP 777, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a selective and potent inhibitor of the enzyme cGAS, which is involved in the immune response to viral infections and cancer.
Mécanisme D'action
N-(3,3-dimethylbutan-2-yl)-N,1-dimethylpyrazole-4-carboxamide 777 works by binding to the active site of cGAS, preventing it from catalyzing the production of cyclic GMP-AMP (cGAMP) in response to viral DNA or other cytosolic DNA. This results in the inhibition of downstream signaling pathways involved in the immune response to viral infections and cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3,3-dimethylbutan-2-yl)-N,1-dimethylpyrazole-4-carboxamide 777 are primarily related to its inhibition of cGAS activity. This leads to a reduction in the production of interferons and other cytokines, as well as an enhancement of the anti-tumor immune response. Additionally, N-(3,3-dimethylbutan-2-yl)-N,1-dimethylpyrazole-4-carboxamide 777 has been shown to have a low toxicity profile in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3,3-dimethylbutan-2-yl)-N,1-dimethylpyrazole-4-carboxamide 777 in lab experiments is its selectivity and potency as a cGAS inhibitor. This allows for precise investigation of the role of cGAS in various biological processes. However, one limitation is the potential for off-target effects, which may require careful control experiments and validation of results.
Orientations Futures
There are several future directions for research involving N-(3,3-dimethylbutan-2-yl)-N,1-dimethylpyrazole-4-carboxamide 777. One potential area of investigation is the development of more potent and selective cGAS inhibitors for therapeutic use in viral infections and cancer. Additionally, further studies are needed to elucidate the role of cGAS in other biological processes, such as autoimmune diseases and neurodegenerative disorders. Finally, the use of N-(3,3-dimethylbutan-2-yl)-N,1-dimethylpyrazole-4-carboxamide 777 in combination with other immunotherapies may also be explored as a potential strategy for enhancing the anti-tumor immune response.
Méthodes De Synthèse
The synthesis of N-(3,3-dimethylbutan-2-yl)-N,1-dimethylpyrazole-4-carboxamide 777 involves several steps, including the reaction of 3,3-dimethylbutan-2-ol with 2,3-dichloropyrazine, followed by the reaction of the resulting product with dimethylamine and then with 4-cyanobenzoyl chloride. The final product is obtained through purification and isolation.
Applications De Recherche Scientifique
N-(3,3-dimethylbutan-2-yl)-N,1-dimethylpyrazole-4-carboxamide 777 has been used in various scientific research studies to investigate the role of cGAS in the immune response to viral infections and cancer. It has been shown to inhibit the production of interferons and other cytokines in response to viral infections, and to enhance the anti-tumor immune response in mouse models of cancer.
Propriétés
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-N,1-dimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-9(12(2,3)4)15(6)11(16)10-7-13-14(5)8-10/h7-9H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTHMXMIBCLLND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N(C)C(=O)C1=CN(N=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-chlorophenyl)ethyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7494817.png)
![N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-3-carboxamide](/img/structure/B7494826.png)

![3-[(E)-(3-amino-1,2,4-triazol-4-yl)iminomethyl]chromen-4-one](/img/structure/B7494843.png)
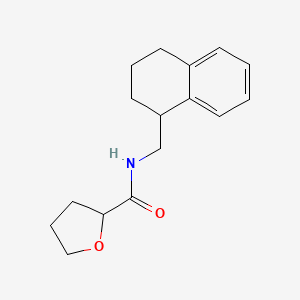

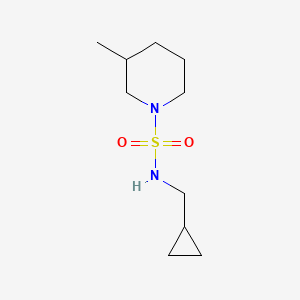

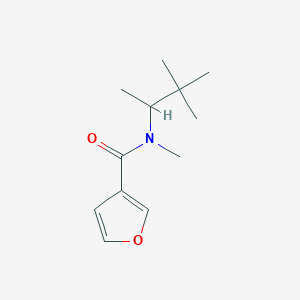
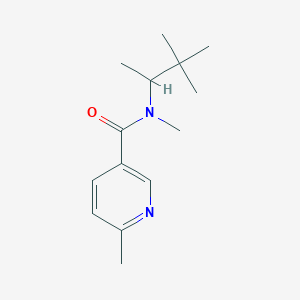
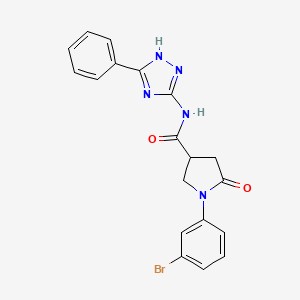
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-phenylbutan-1-one](/img/structure/B7494921.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-(2-methylcyclopropyl)methanone](/img/structure/B7494927.png)
